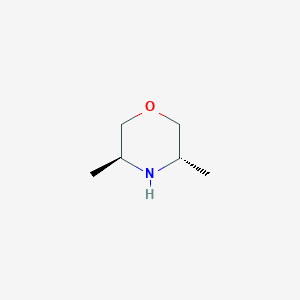

(3S,5S)-3,5-Dimethylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S)-3,5-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKHWJFKHDRFFZ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472019 | |

| Record name | (3S,5S)-3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154634-96-5 | |

| Record name | (3S,5S)-3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Stereochemistry in the Morpholine Scaffold

An In-Depth Technical Guide to (3S,5S)-3,5-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable properties, including metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding, make it a valuable component in drug design. However, the introduction of stereocenters into the morpholine ring, as seen in this compound, elevates its utility from a simple heterocyclic linker to a precise three-dimensional pharmacophore. The specific spatial arrangement of the two methyl groups in the (3S,5S) configuration can dictate the molecule's binding affinity and selectivity for biological targets, underscoring the critical role of stereoisomerism in modern drug development.[1]

This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, synthesis, applications, and safe handling. The CAS Number for this specific stereoisomer is 154634-96-5 .[2][3][4] It is crucial to distinguish it from other stereoisomers, such as the cis-(3R,5S) form (CAS: 154596-17-5)[5][6] and the racemic mixture (CAS: 123-57-9)[7], as the biological activity and toxicological profiles of different stereoisomers can vary significantly.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 154634-96-5 | [2][3][4][8] |

| Molecular Formula | C₆H₁₃NO | [7][9][10] |

| Molecular Weight | 115.17 g/mol | [7][10] |

| Purity | Typically ≥98% | [2] |

| SMILES | C[C@H]1COCN1 | [4] |

| InChI Key | MDKHWJFKHDRFFZ-PHDIDXHHSA-N | [10] |

| Appearance | Liquid (for the generic form) | |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure morpholines is a key challenge that directly impacts their use in chiral drug synthesis. The primary goal is to control the stereochemistry at the C3 and C5 positions. Modern synthetic methods often rely on chiral pool starting materials or asymmetric catalytic reactions.[1][11]

One effective strategy involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols.[12] This approach leverages a readily available chiral precursor to establish one stereocenter, and the cyclization reaction geometry controls the formation of the second.

Logical Workflow for Synthesis

The synthesis can be envisioned as a multi-step process starting from a chiral precursor, such as an L-amino acid, to ensure the desired stereochemistry.

Caption: General workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for chiral morpholine synthesis.[11][12]

Objective: To synthesize this compound via bromocyclization of a chiral N-allyl amino alcohol.

Step 1: Synthesis of (S)-N-allyl-2-aminopropan-1-ol

-

To a solution of (S)-2-aminopropan-1-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add allyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-allyl amino alcohol.

-

Causality: The use of a chiral starting material, (S)-2-aminopropan-1-ol, directly installs the first stereocenter (S configuration at the future C5 position).

-

Step 2: Bromocyclization

-

Dissolve the synthesized (S)-N-allyl-2-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.[12]

-

Slowly add a solution of bromine (1.0 eq) in DCM dropwise over 5-10 minutes. The reaction should lose its color upon completion.[12]

-

Quench the reaction immediately by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[12]

-

Causality: The low temperature is critical to control the reaction kinetics and minimize side reactions. The electrophilic bromine attacks the alkene, and the intramolecular nucleophilic attack by the hydroxyl group forms the morpholine ring. The stereochemistry of the second center is directed by the existing stereocenter to favor the cis addition, leading to the (3S,5S) product.

-

Step 3: Purification and Isolation

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, a brominated morpholine derivative, is then subjected to reductive dehalogenation (e.g., using H₂ over Pd/C or a hydride source) to yield the final this compound.

-

Purify the final compound by distillation or column chromatography.

-

Characterize the final product using NMR, Mass Spectrometry, and a polarimeter to confirm its identity and enantiomeric purity.

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block for the synthesis of complex pharmaceutical agents.[8] The morpholine moiety often improves the pharmacokinetic profile of a drug candidate, while the defined stereocenters are crucial for target engagement.

-

Scaffold for Biologically Active Molecules: The rigid, chair-like conformation of the morpholine ring, decorated with specific stereochemical information from the methyl groups, allows it to present substituents in a well-defined orientation for optimal interaction with enzyme active sites or protein receptors.

-

Use as a Chiral Linker: It can be used to connect two molecular fragments, with its inherent chirality influencing the overall shape and biological activity of the final molecule.[7]

-

Kinase Inhibitors: The substituted morpholine motif is frequently found in kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the kinase domain. The methyl groups can provide beneficial steric interactions or occupy hydrophobic pockets to enhance potency and selectivity.[13]

Caption: Role of this compound as a central scaffold in drug design.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the (3S,5S) isomer is not widely available, data for the generic 3,5-Dimethylmorpholine (CAS 123-57-9) provides essential guidance.[14] Researchers must handle this compound with appropriate caution in a laboratory setting.

Hazard Identification: [14]

-

Physical Hazards: Flammable liquid and vapor (H226).

-

Health Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[15]

-

A lab coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[16] Store locked up.

-

First Aid Measures: [15]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, consult a physician.[15]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]

Conclusion

This compound is more than just a heterocyclic compound; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry allows for the rational design of potent and selective drug candidates. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for unlocking its full potential in the research and development of novel therapeutics. The continued development of efficient asymmetric syntheses for such chiral building blocks will remain a critical enabler of innovation in the pharmaceutical industry.

References

-

Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem. [Link]

-

One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

3,5-dimethylmorpholine (C6H13NO) - PubChemLite. [Link]

-

Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Semantic Scholar. [Link]

-

(3R,5R)-3,5-dimethylmorpholine | C6H13NO | CID 641499 - PubChem. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. [Link]

Sources

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 154634-96-5 [chemicalbook.com]

- 4. 154634-96-5|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. (3R,5S)-3,5-dimethylmorpholine hydrochloride [154596-17-5] | King-Pharm [king-pharm.com]

- 7. 3,5-Dimethylmorpholine | 123-57-9 | AAA12357 | Biosynth [biosynth.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. PubChemLite - 3,5-dimethylmorpholine (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 10. (3R,5R)-3,5-dimethylmorpholine | C6H13NO | CID 641499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. banglajol.info [banglajol.info]

- 13. researchgate.net [researchgate.net]

- 14. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

physical properties of (3S,5S)-3,5-Dimethylmorpholine

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 154634-96-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

(3S,5S)-3,5-Dimethylmorpholine molecular weight

An In-Depth Technical Guide to (3S,5S)-3,5-Dimethylmorpholine: Properties, Synthesis, and Applications in Drug Development

Introduction

This compound is a chiral heterocyclic compound of significant interest to the scientific community, particularly those engaged in organic synthesis and medicinal chemistry. As a trans-disubstituted morpholine, its defined stereochemistry and C2-symmetric nature make it a valuable chiral building block for the synthesis of complex molecular architectures. The morpholine scaffold itself is a privileged structure in drug discovery, renowned for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Furthermore, its presence is often associated with enhanced permeability across the blood-brain barrier, making it a key component in the design of centrally acting nervous system (CNS) agents.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and analytical validation. We will explore the fundamental properties of this compound, delve into its enantioselective synthesis, discuss its applications as a strategic tool in modern chemistry, and provide essential safety and handling protocols.

Part 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. This section details the core data for this compound and outlines a standard workflow for its analytical validation.

Core Molecular Data

The fundamental identifiers and properties of this compound are summarized below. It is critical to distinguish this specific stereoisomer from its cis counterpart or the racemic mixture, as their chemical and biological activities can differ significantly.

| Property | Value | Source(s) |

| Molecular Weight | 115.17 g/mol | [2] |

| Molecular Formula | C₆H₁₃NO | [2] |

| CAS Number | 154634-96-5 | [2][3][4] |

| IUPAC Name | This compound | N/A |

| Stereochemistry | trans | [5] |

| Synonyms | trans-3,5-Dimethylmorpholine | [5] |

Physical Properties

The bulk physical properties dictate the compound's handling, reaction setup, and purification procedures.

| Property | Value | Source(s) |

| Form | Liquid | |

| Boiling Point | 151 °C | [2] |

| Density | 0.862 g/cm³ | [2] |

| Flash Point | 50 °C | [2] |

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of this compound is a multi-step process. Each analytical technique provides a piece of a puzzle that, when assembled, validates the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons. The trans configuration can be confirmed by the coupling constants between protons on the morpholine ring. ¹³C NMR provides information on the number and type of carbon atoms.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the elemental composition. The fragmentation pattern can offer additional structural evidence.

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for determining the enantiomeric excess (ee) and diastereomeric excess (de). By using a chiral stationary phase, the different stereoisomers can be separated and quantified.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the functional groups present in the molecule. Key stretches would include C-H, C-O, and N-H bonds.

The following diagram illustrates a standard workflow for the quality control and validation of a synthesized batch of this compound.

Part 2: Enantioselective Synthesis and Stereochemical Control

The synthesis of enantiomerically pure trans-3,5-disubstituted morpholines presents a significant challenge due to the need to control two stereocenters. The most effective strategies rely on starting from a chiral pool of materials.

Rationale for Synthetic Strategy

An efficient and reliable enantioselective synthesis is crucial for accessing high-purity this compound. A robust strategy involves the coupling of two distinct chiral fragments, followed by a cyclization step that forms the morpholine ring. One such published approach utilizes derivatives of the amino acid serine as a key starting material, leveraging its inherent chirality to set one of the stereocenters.[6][7] This approach is powerful because it builds the desired stereochemistry into the molecule from the beginning, rather than attempting to separate a mixture of isomers later.

Exemplary Enantioselective Synthesis Protocol

The following protocol is a conceptual representation based on established methodologies for synthesizing chiral trans-3,5-disubstituted morpholines.[6][7]

Objective: To synthesize this compound with high diastereomeric and enantiomeric purity.

Pillar of Trustworthiness: This protocol is self-validating. The success of each stereochemical step is confirmed by the final chiral HPLC analysis, which must show high de and ee for the protocol to be considered successful.

Step 1: Preparation of Chiral Precursors

-

This foundational step involves modifying commercially available chiral starting materials to prepare them for coupling. For example, (S)-alanine can be converted into a suitable N-protected amino alcohol derivative, which will ultimately form one half of the morpholine ring.

Step 2: Fragment Coupling

-

The N-protected amino alcohol from Step 1 is coupled with a second chiral electrophilic fragment. The choice of coupling agent and reaction conditions is critical to prevent racemization.

Step 3: Functional Group Manipulation

-

The coupled product is chemically modified to prepare it for cyclization. This often involves deprotection of one functional group and activation of another (e.g., converting a hydroxyl group into a good leaving group like a mesylate or tosylate).

Step 4: Intramolecular Cyclization

-

A base is used to deprotonate the nitrogen atom, which then acts as a nucleophile, displacing the leaving group in an intramolecular SN2 reaction to form the morpholine ring. The stereochemistry of this step is crucial; because it is an SN2 reaction, it proceeds with an inversion of configuration at the carbon bearing the leaving group, which must be accounted for in the synthetic design to achieve the desired trans product.

Step 5: Final Deprotection and Purification

-

Any remaining protecting groups are removed. The final product, this compound, is then purified, typically by distillation or column chromatography.

The overall synthetic logic is depicted in the diagram below.

Part 3: Applications in Research and Drug Development

The utility of this compound stems from the unique combination of its chiral nature and the advantageous properties of the morpholine ring system.

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is not merely a passive linker; it actively contributes to a molecule's drug-like properties. Its weak basicity (pKa typically around 7-8) allows for protonation at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, further improving solubility and target engagement. These features are particularly beneficial for CNS drugs, where a delicate balance between lipophilicity (for BBB penetration) and hydrophilicity (for solubility) is required.[1]

A C2-Symmetric Chiral Building Block

The (3S,5S) stereochemistry gives the molecule C2 symmetry. This property is highly sought after in asymmetric synthesis, particularly for the creation of chiral ligands for metal-catalyzed reactions or as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement. In drug design, such a scaffold can be used to project pharmacophoric elements into specific binding pockets of an enzyme or receptor, leading to enhanced potency and selectivity. For instance, it could serve as the core of novel kinase inhibitors, where the precise orientation of substituents is key to achieving selectivity among the highly conserved ATP binding sites of different kinases.[1] It has also been identified as a chiral amide with potential anticancer activity.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is a flammable liquid and can cause significant irritation or damage upon contact.[8]

Hazard Identification and Precautionary Measures

The following table summarizes key GHS hazard classifications and corresponding precautionary statements derived from safety data sheets.

| GHS Classification | Hazard Statement | Precautionary Measures | Source(s) |

| Flammable Liquid | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. | [9] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. | |

| Serious Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| STOT SE 3 | H335: May cause respiratory irritation | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area. |

Storage and Handling Recommendations

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9] Keep away from heat, sources of ignition, and incompatible materials such as strong acids and oxidizing agents.[10]

Conclusion

This compound is far more than a simple heterocyclic compound defined by its molecular weight. It is a precision tool for the modern chemist. Its defined C2-symmetric stereochemistry makes it an invaluable building block for asymmetric synthesis, while the inherent physicochemical advantages of the morpholine scaffold position it as a strategic component in the design of next-generation therapeutics, especially for CNS disorders. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, empowers researchers to fully leverage its potential in their scientific endeavors.

References

-

Morpholine, 3,5-dimethyl-, (3S,5S)-. ChemBK. [Link]

-

Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–18. [Link]

-

Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. PubMed. [Link]

-

Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. National Institutes of Health (NIH). [Link]

-

D’hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]

-

3,5-DIMETHYLMORPHOLINE, TRANS-. Global Substance Registration System (GSRS). [Link]

-

Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2220. [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Pharmaffiliates. [Link]

-

Takao, K., Kojima, Y., Miyashita, T., et al. (2009). Enantioselective synthesis of A 3,5,5-trialkylated tetronic acid derivative. Keio University. [Link]

-

Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. Scilit. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 154634-96-5 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to (3S,5S)-3,5-Dimethylmorpholine: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Among its many derivatives, stereochemically defined variants offer a precise tool for navigating the complexities of chiral biological targets. This guide provides an in-depth technical overview of (3S,5S)-3,5-Dimethylmorpholine, a specific trans-stereoisomer. We will cover its precise nomenclature, physicochemical characteristics, conceptual stereoselective synthesis, and critical applications as a chiral building block in drug development, supported by detailed experimental protocols and safety guidelines for researchers and scientists.

Nomenclature and Structural Elucidation

The unequivocal identification of stereoisomers is fundamental to reproducible and patentable research. The molecule in focus is systematically named according to IUPAC conventions.

-

Stereochemistry: This nomenclature defines the absolute configuration at the two chiral centers (C3 and C5) as 'S'. This arrangement places the two methyl groups in a trans relationship relative to the plane of the morpholine ring. It is crucial to distinguish this from the cis isomers, such as (3R,5S)-3,5-dimethylmorpholine[4][5].

-

InChI Key: MDKHWJFKHDRFFZ-WDSKDSINSA-N.

The structural rigidity and defined stereochemistry of the (3S,5S) isomer make it a valuable building block for introducing specific spatial arrangements into a larger molecule, directly influencing its interaction with biological targets like enzymes or receptors.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and its potential contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a final drug candidate.

| Property | Value | Source(s) |

| Molecular Weight | 115.17 g/mol | [1][6][8] |

| Appearance | Liquid | [8][9] |

| Boiling Point | 151 °C | [1] |

| Density | 0.862 g/cm³ | [1] |

| Flash Point | 50 °C (122 °F) | [1][8] |

| Purity (Typical) | ≥98% | [3][9] |

Conceptual Synthesis and Stereocontrol

The synthesis of stereochemically pure morpholines is a non-trivial challenge. While proprietary industrial routes exist, a conceptual pathway for this compound can be envisioned starting from readily available chiral precursors. The primary strategic consideration is the establishment of the two stereocenters with the correct absolute and relative configuration.

A plausible retro-synthetic approach involves a key cyclization step. One such conceptual pathway could begin with (S)-alaninol. The expertise in this synthesis lies in the choice of reagents and reaction sequence to ensure the second stereocenter is formed with the correct 'S' configuration and that the final ring closure yields the desired trans product.

Caption: Conceptual synthesis pathway for this compound.

Causality Behind Choices:

-

Chiral Pool Start: Beginning with (S)-alaninol immediately sets the C5 stereocenter.

-

Stereospecific Alkylation: Using a chiral epoxide like (R)-propylene oxide allows for a stereospecific ring-opening reaction, establishing the C3 stereocenter. The choice of the 'R' epoxide is critical to ultimately forming the 'S' configuration at that carbon after cyclization.

-

Intramolecular Cyclization: An intramolecular Williamson ether synthesis or a similar Sₙ2-type cyclization is a common strategy for forming heterocyclic rings. This step must be carefully controlled to avoid side reactions and ensure high yield.

Applications in Medicinal Chemistry and Drug Development

This compound is primarily utilized as a chiral building block or linker in the synthesis of complex bioactive molecules. Its defined 3D structure is instrumental in optimizing ligand-protein interactions.

A notable application area is in the development of kinase inhibitors. For instance, morpholine moieties are often incorporated into inhibitors of cyclin-dependent kinases (CDK), such as CDK4/6, which are critical targets in oncology. The (3S,5S)-dimethyl substitution pattern can provide specific steric interactions within a kinase binding pocket, potentially enhancing potency or selectivity over other isoforms.

The workflow below illustrates how this building block is incorporated into a potential drug candidate.

Caption: Workflow for incorporating the morpholine scaffold into a drug candidate.

The rationale for using this specific building block is to impart desirable properties:

-

Improved Potency: The fixed orientation of the methyl groups can lead to more favorable hydrophobic or van der Waals interactions in the target's binding site.

-

Enhanced Selectivity: The precise shape can help the molecule fit into the target pocket while clashing with the binding sites of off-target proteins, reducing side effects.

-

Favorable PK Profile: The morpholine nitrogen can be a hydrogen bond acceptor, and the overall scaffold generally imparts good aqueous solubility and metabolic stability.

Experimental Protocol: Synthesis of a Tertiary Amide

This protocol details a standard laboratory procedure for using this compound as a nucleophile in an amide coupling reaction with a generic carboxylic acid, a cornerstone reaction in drug synthesis.

Objective: To synthesize N-benzoyl-(3S,5S)-3,5-dimethylmorpholine.

Reagents & Equipment:

-

This compound (115.17 g/mol )

-

Benzoyl chloride (140.57 g/mol )

-

Triethylamine (TEA) (101.19 g/mol )

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.30 g, 20.0 mmol, 1.0 eq). Dissolve it in 100 mL of anhydrous DCM.

-

Base Addition: Add triethylamine (4.2 mL, 30.0 mmol, 1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath. Rationale: TEA acts as an acid scavenger to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

-

Acyl Chloride Addition: Dissolve benzoyl chloride (2.3 mL, 20.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM and add it to an addition funnel. Add the benzoyl chloride solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow, cold addition controls the exothermic reaction and minimizes side product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove excess acid), 50 mL of water, and 50 mL of brine. Rationale: The bicarbonate wash removes any unreacted benzoyl chloride (as benzoic acid after hydrolysis) and residual HCl. The brine wash helps to break emulsions and remove bulk water from the organic layer.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzoyl-(3S,5S)-3,5-dimethylmorpholine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.

GHS Hazard Information: [6][8][9]

| Pictogram(s) | GHS Code(s) | Hazard Statement(s) |

| 🔥, ❗, corrosive | H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed | |

| H315 / H314 | Causes skin irritation / severe skin burns | |

| H318 | Causes serious eye damage | |

| H335 | May cause respiratory irritation |

Handling & Personal Protective Equipment (PPE):

-

Work in a well-ventilated chemical fume hood at all times.

-

Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.

-

Keep away from heat, sparks, open flames, and other ignition sources.[10] Ground all equipment to prevent static discharge[11].

-

Do not eat, drink, or smoke when using this product[10].

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[9]

-

The storage area should be well-ventilated and designated for flammable liquids.[8]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple heterocyclic compound; it is a precision tool for medicinal chemists. Its well-defined stereochemistry, combined with the favorable properties of the morpholine scaffold, makes it a high-value building block for constructing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in the demanding environment of drug discovery and development.

References

-

ChemBK. (n.d.). Morpholine, 3,5-dimethyl-, (3S,5S)-. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-. Retrieved from [Link]

-

D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. Retrieved from [Link]

- PubChem. (n.d.). (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10116311

- Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

-

PubChem. (n.d.). 3-Methylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 154634-96-5 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. (3R,5S)-3,5-dimethylmorpholine hydrochloride [154596-17-5] | King-Pharm [king-pharm.com]

- 6. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethylmorpholine | 123-57-9 | AAA12357 | Biosynth [biosynth.com]

- 8. 3,5-Dimethyl-morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3,5-Dimethylmorpholine | 123-57-9 [sigmaaldrich.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Data for (3S,5S)-3,5-Dimethylmorpholine: An In-depth Technical Guide

Introduction

(3S,5S)-3,5-Dimethylmorpholine is a chiral organic compound belonging to the morpholine class of heterocyclic amines. The specific stereochemistry of this molecule, with both methyl groups in the cis configuration, imparts distinct physical, chemical, and biological properties, making it a valuable building block in medicinal chemistry and asymmetric synthesis. Unambiguous characterization of its three-dimensional structure is paramount for its application in these fields, and a comprehensive analysis of its spectroscopic data is the cornerstone of this characterization.

This technical guide provides an in-depth exploration of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not only the spectral data itself but also the underlying principles of spectral interpretation and standardized protocols for data acquisition. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, which exists predominantly in a chair conformation, NMR provides detailed information about the chemical environment of each carbon and hydrogen atom, as well as their spatial relationships.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is characterized by its simplicity, with four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the substitution pattern.

Table 1: ¹³C NMR Chemical Shift Data for cis-3,5-Dimethylmorpholine

| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |

| C-3, C-5 | 72.8 |

| C-2, C-6 | 52.8 |

| CH₃ at C-3, C-5 | 18.5 |

Note: Data is for the cis-isomer of 3,5-dimethylmorpholine. The (3S,5S) enantiomer will have an identical spectrum to the (3R,5R) enantiomer.

Interpretation of the ¹³C NMR Spectrum:

-

C-3 and C-5 (δ 72.8 ppm): These methine carbons are directly bonded to both a nitrogen and an oxygen atom (in a 1,3-relationship), resulting in a significant downfield shift. Their chemical equivalence is due to the C₂ symmetry of the molecule.

-

C-2 and C-6 (δ 52.8 ppm): These methylene carbons are adjacent to the nitrogen and oxygen atoms, respectively, and thus also experience a downfield shift, though less pronounced than C-3 and C-5.

-

Methyl Carbons (δ 18.5 ppm): The methyl carbons at positions 3 and 5 are in a typical aliphatic region, appearing at the most upfield chemical shift.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the ¹³C probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

-

Diagram 1: Workflow for ¹³C NMR Spectroscopy

Caption: A streamlined workflow for acquiring a ¹³C NMR spectrum.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-3, H-5 (axial) | ~3.6 - 3.8 | m | - |

| H-2a, H-6a (axial) | ~2.8 - 3.0 | dd | J ≈ 12 (gem), 10 (ax-ax) |

| H-2e, H-6e (equatorial) | ~2.6 - 2.8 | dd | J ≈ 12 (gem), 3 (ax-eq) |

| NH | ~1.5 - 2.5 | br s | - |

| CH₃ at C-3, C-5 | ~1.1 - 1.3 | d | J ≈ 6-7 |

Predicted Interpretation of the ¹H NMR Spectrum:

-

H-3 and H-5 (axial protons): These methine protons are in an axial orientation and are coupled to the adjacent axial and equatorial protons at C-2 and C-6, as well as the methyl group protons. This would result in a complex multiplet.

-

H-2 and H-6 (axial and equatorial protons): The axial and equatorial protons on these carbons are diastereotopic and will have different chemical shifts. The axial protons are expected to be slightly upfield from the equatorial protons. They will exhibit both geminal coupling (to each other) and vicinal coupling to the H-3 and H-5 protons, resulting in doublets of doublets.

-

NH Proton: The N-H proton signal is typically broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary depending on concentration and solvent.

-

Methyl Protons: The protons of the two equivalent methyl groups will appear as a doublet due to coupling with the adjacent methine protons (H-3 and H-5).

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the ¹H probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 30° or 90° pulse.

-

Set appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a relaxation delay of 1-5 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Integrate the signals.

-

Reference the spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm).

-

Diagram 2: Workflow for ¹H NMR Spectroscopy

Caption: A standard workflow for acquiring a ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for N-H, C-H, C-O, and C-N bonds.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C-O stretch (ether) | 1070 - 1150 | Strong |

| C-N stretch (amine) | 1020 - 1250 | Medium |

Interpretation of the IR Spectrum:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups.

-

C-O Stretch: A strong band in the 1070-1150 cm⁻¹ region is indicative of the C-O-C stretching of the ether linkage within the morpholine ring.

-

C-N Stretch: The C-N stretching vibration of the secondary amine will appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy (Neat Liquid):

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one drop of neat (undiluted) this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty beam path.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram 3: Workflow for FT-IR Spectroscopy

Caption: A standard procedure for acquiring an FT-IR spectrum of a neat liquid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound, which often results in characteristic fragmentation patterns that aid in structure elucidation.

Table 4: Key Mass Spectrometry Data for 3,5-Dimethylmorpholine

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.18 g/mol |

| Exact Mass | 115.0997 g/mol |

| Molecular Ion (M⁺˙) | m/z 115 |

Predicted Fragmentation Pattern (Electron Ionization):

The fragmentation of 3,5-dimethylmorpholine in EI-MS is expected to be directed by the lone pairs on the nitrogen and oxygen atoms.

-

α-Cleavage: The most favorable fragmentation pathway for morpholines is α-cleavage adjacent to the nitrogen and oxygen atoms.

-

Loss of a methyl group (CH₃•) from the molecular ion would result in a fragment at m/z 100 .

-

Cleavage of the C2-C3 or C5-C6 bond can lead to the formation of various fragment ions. A prominent fragment is often observed at m/z 58 resulting from the cleavage of the ring.

-

-

Molecular Ion (M⁺˙): The molecular ion at m/z 115 should be observable, and its odd mass is consistent with the presence of one nitrogen atom (the Nitrogen Rule).

Table 5: Predicted Major Fragment Ions in EI-MS

| m/z | Predicted Fragment |

| 115 | [C₆H₁₃NO]⁺˙ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 58 | [C₃H₈N]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization:

-

The sample is vaporized in the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.

-

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Diagram 4: Predicted Fragmentation of this compound

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of this compound. While ¹³C NMR and mass spectral data are well-established for the cis-isomer, this guide also provides a detailed, predictive interpretation of the ¹H NMR spectrum, which is crucial for a complete structural assignment. The provided experimental protocols offer a standardized approach for obtaining high-quality data. A thorough understanding and application of these spectroscopic methods are essential for ensuring the identity, purity, and stereochemical integrity of this compound in research and development settings.

References

-

SpectraBase. (n.d.). 3,5-DIMETHYLMORPHOLIN. [Link]

-

PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). 3,5-dimethylmorpholine (C6H13NO). [Link]

-

Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133. [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR of (3S,5S)-3,5-Dimethylmorpholine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3S,5S)-3,5-dimethylmorpholine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural and stereochemical intricacies of this molecule as revealed by modern NMR spectroscopy.

Introduction: The Significance of Stereochemistry in Morpholine Scaffolds

This compound belongs to the class of substituted morpholines, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The specific stereochemistry, the cis configuration of the two methyl groups, imparts distinct conformational and electronic properties to the molecule. These properties, in turn, govern its biological activity and chemical reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For chiral molecules like this compound, NMR not only confirms the core structure but also provides critical insights into its conformational preferences, which are often directly linked to its function.

Molecular Structure and Conformational Dynamics

The morpholine ring typically adopts a chair conformation to minimize steric strain. In this compound, the cis relationship of the methyl groups dictates their spatial orientation in the chair form. Both methyl groups can occupy either axial or equatorial positions. However, due to steric hindrance, the diequatorial conformation is significantly more stable and, therefore, the predominant form in solution. This conformational preference is a key determinant of the observed NMR spectral features.

Caption: 2D structure of this compound.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound provides a wealth of information about the electronic environment and spatial relationships of the protons. Due to the molecule's symmetry, a simplified spectrum is expected.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H3, H5 | ~3.6 - 3.8 | Multiplet | J(H,H_axial), J(H,H_equatorial), J(H,CH₃) | Protons are on carbons adjacent to the oxygen atom, leading to a downfield shift. Coupling with adjacent methylene protons and the methyl group results in a complex multiplet. |

| H2ax, H6ax | ~2.8 - 3.0 | Doublet of Doublets | J(geminal), J(vicinal_axial-axial) | Axial protons on carbons adjacent to the nitrogen are deshielded. They exhibit a large geminal coupling and a large axial-axial coupling to the adjacent axial proton. |

| H2eq, H6eq | ~2.4 - 2.6 | Doublet of Doublets | J(geminal), J(vicinal_axial-equatorial) | Equatorial protons are typically more shielded than their axial counterparts. They show geminal coupling and a smaller axial-equatorial coupling. |

| CH₃ (C3, C5) | ~1.1 - 1.3 | Doublet | J(H,CH₃) | The methyl protons are in a typical aliphatic region and are split by the adjacent methine proton. |

| NH | Broad, variable | Singlet | - | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

Key Insights from the ¹H NMR Spectrum:

-

Conformational Lock: The significant difference in chemical shifts between the axial and equatorial protons on C2 and C6 is a strong indicator of a rigid chair conformation.[1] In cases of rapid ring flipping, these protons would become equivalent, leading to a simplified signal.[2]

-

Stereochemistry Confirmation: The coupling constants between the methine protons (H3, H5) and the adjacent methylene protons (H2, H6) can confirm the diequatorial orientation of the methyl groups. Nuclear Overhauser Effect (NOE) experiments would provide definitive proof by showing spatial proximity between the axial protons.

Caption: Key proton-proton couplings for the C3 proton.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For the symmetrical this compound, four distinct signals are expected.

Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |

| C3, C5 | ~70 - 75 | These carbons are attached to the electronegative oxygen atom, causing a significant downfield shift. The presence of the methyl group also contributes to this shift. |

| C2, C6 | ~45 - 50 | These carbons are adjacent to the nitrogen atom, which is less electronegative than oxygen, resulting in a more upfield chemical shift compared to C3 and C5. |

| CH₃ (C3, C5) | ~18 - 22 | The methyl carbons are in the typical aliphatic region of the spectrum. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the NH proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize spectral width, number of scans, and relaxation delay.

-

For detailed coupling analysis, resolution enhancement techniques may be applied.[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain sharp singlets for each carbon.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, aiding in the complete assignment of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing definitive evidence for the stereochemistry and conformational preferences.[4][5]

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed picture of its molecular structure and stereochemistry. The distinct chemical shifts and coupling patterns are direct consequences of the molecule's rigid diequatorial chair conformation. A thorough analysis, potentially augmented by two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the identity and purity of the compound. This level of detailed structural characterization is paramount in the fields of drug discovery and materials science, where subtle stereochemical differences can lead to profound changes in function.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available from: [Link]

-

ResearchGate. (n.d.). ¹H and¹³C NMR spectra of N-substituted morpholines | Request PDF. Available from: [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Available from: [Link]

-

ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Available from: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031581). Available from: [Link]

-

D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678-4681. Available from: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available from: [Link]

-

SpectraBase. (n.d.). N-methylmorpholine - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Available from: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001565). Available from: [Link]

-

SpectraBase. (n.d.). 3,5-DIMETHYLMORPHOLIN - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. Available from: [Link]

-

Global Substance Registration System. (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-. Available from: [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

-

MDPI. (n.d.). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link]

-

SpectraBase. (n.d.). trans-3,5-DIMETHYLMORPHOLINE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

The Sigurdsson Research Group. (n.d.). Investigating the Conformational Diversity of the TMR-3 Aptamer. Available from: [Link]

-

ResearchGate. (n.d.). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Available from: [Link]

-

MDPI. (n.d.). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Commercial Availability and Application of (3S,5S)-3,5-Dimethylmorpholine

Executive Summary

(3S,5S)-3,5-Dimethylmorpholine is a synthetically valuable chiral building block, distinguished by its cis-dimethyl stereochemistry. This configuration imparts specific conformational constraints that are increasingly sought after in modern drug discovery, particularly in the design of kinase inhibitors and other complex molecular architectures. For researchers, scientists, and drug development professionals, securing a reliable supply of this reagent with confirmed stereochemical purity is a critical first step in the synthetic workflow. This guide provides an in-depth overview of the commercial landscape for this compound, offering technical data, sourcing insights, practical application context, and essential safety protocols to empower your research and development endeavors.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount when sourcing chiral reagents. This compound is the specific cis-isomer. It is crucial to distinguish it from its trans-diastereomers and the racemic mixture. The compound is commercially available as both a free base and a hydrochloride salt, the choice of which depends on the requirements of the subsequent chemical transformation, such as solubility or stability.

The key identifiers and properties are summarized below:

| Property | Data | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | cis-3,5-Dimethylmorpholine | [2] |

| CAS Number (Free Base) | 154634-96-5 | [1][3] |

| CAS Number (HCl Salt) | 154634-94-3 | [4] |

| Molecular Formula | C₆H₁₃NO | [5][6] |

| Molecular Weight | 115.17 g/mol | [7][8] |

| Boiling Point (est.) | 150.8°C at 760 mmHg | [5] |

| Flash Point (est.) | 50.1°C | [5] |

| Purity (Typical) | 95% - 98% | [3][5] |

| Storage Conditions | Store at room temperature, sealed in dry, dark place. | [6] |

Commercial Availability and Sourcing

This compound is available from a range of specialized chemical suppliers who cater to the research and development market. It is typically offered in research quantities, from milligrams to several grams. Larger, bulk quantities may be available upon request through custom synthesis services offered by many of these vendors.

Representative Commercial Suppliers

The following table provides a snapshot of vendors offering this compound or its hydrochloride salt. Pricing is subject to change and should be used for estimation purposes only.

| Supplier | Product Form | Example Quantities & Pricing (USD/EUR) | Notes |

| CymitQuimica (Apollo) | Free Base | 100mg: 209.00€, 1g: 409.00€, 5g: 944.00€ | Purity stated as 98%. For laboratory use only.[3] |

| Aladdin | Free Base | 100mg: $79.90, 250mg: $132.90, 1g: $342.90 | Offers various pack sizes.[7] |

| Ivy Fine Chemicals | HCl Salt | 25mg: $68.90, 50mg: $105.30, 100mg: $162.00 | Product is in stock. |

| Cenmed Enterprises | HCl Salt | Various catalog numbers with prices ranging from ~ | Pricing structure varies by specific product code. |

| Guidechem | Free Base | Lists multiple suppliers, e.g., Pure Chemistry Scientific at $500/g. | A marketplace platform listing various manufacturers.[5] |

| ChemScene | HCl Salt | Inquire for pricing. Purity ≥97%. | Provides detailed product information. |

Sourcing Workflow and Considerations

The process of acquiring a specialized chiral reagent like this compound involves more than a simple purchase. The causal chain from identifying a need to utilizing the reagent in an experiment requires careful validation at each step.

Key Applications in Research and Development

The primary utility of this compound lies in its function as a chiral building block in medicinal chemistry. The morpholine ring is a highly privileged scaffold, frequently used to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The addition of the cis-dimethyl groups provides a defined three-dimensional structure that can be exploited for selective binding to biological targets.

One prominent application is in the development of kinase inhibitors. The methyl groups can serve as critical contact points within a kinase's binding pocket or can be used to lock the morpholine ring into a specific, biologically active conformation. This structural pre-organization can lead to enhanced potency and selectivity.

Handling, Storage, and Safety

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While a specific Safety Data Sheet (SDS) for the (3S,5S)-isomer was not retrieved, data from related dimethylmorpholine compounds and their hydrochloride salts indicate that this chemical class should be handled with care.[4] The general hazards include flammability, skin irritation, and the potential for serious eye damage.[7]

General Safety Precautions

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment. Extinguishing media should be dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4]

Protocol: Preparation of a Stock Solution

This protocol outlines a self-validating system for preparing a stock solution for experimental use.

-

Pre-Calculation: Determine the required mass of this compound needed to achieve the target concentration (e.g., 100 mM) in your chosen solvent.

-

Tare Weighing: In a chemical fume hood, place a clean, dry vial on an analytical balance and tare the balance.

-

Aliquot Compound: Carefully transfer the solid compound into the vial using a spatula. Record the exact mass. Causality: Weighing by difference minimizes error and ensures the final concentration is accurately known.

-

Solvent Addition: Add the calculated volume of the appropriate anhydrous solvent (e.g., DMSO, DMF, CH₂Cl₂) to the vial using a calibrated micropipette.

-

Dissolution: Cap the vial securely and vortex or sonicate gently until all solid has dissolved. Visually inspect to ensure a clear, homogenous solution. Trustworthiness: A homogenous solution is critical for accurate dosing in subsequent reactions.

-

Labeling and Storage: Clearly label the vial with the compound name, exact concentration, solvent, and date of preparation. Store under appropriate conditions (e.g., at room temperature, protected from light) as recommended by the supplier.

Quality Control and Analysis

For a chiral building block, confirming identity, purity, and stereochemical integrity is non-negotiable. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good scientific practice. Sigma-Aldrich, for instance, notes for the racemic mixture that the buyer assumes responsibility for confirming product identity and purity.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural confirmation.

-

Expected ¹H NMR Features: The cis-stereochemistry will result in a specific set of chemical shifts and coupling constants for the ring protons. One would expect to see a doublet for the two methyl groups, and complex multiplets for the methine protons (at C3 and C5) and the methylene protons (at C2 and C6). The integration of these signals should correspond to the number of protons (6H for methyls, 2H for methines, etc.).

-

Expected ¹³C NMR Features: The spectrum should show distinct signals for the methyl carbons, the methine carbons, and the methylene carbons, consistent with the C₂ symmetry of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity. A high-purity sample should show a single major peak.

-

Chiral Chromatography: This is the definitive method for confirming enantiomeric excess (e.e.). The sample is run on a chiral stationary phase to separate the (3S,5S) enantiomer from its (3R,5R) counterpart.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

This compound is a commercially available, high-value chiral reagent essential for modern medicinal chemistry. While readily sourced in research quantities from a variety of specialized suppliers, researchers must exercise diligence in selecting a vendor and independently verifying the quality and identity of the material upon receipt. By understanding the sourcing landscape, key applications, and proper handling and validation procedures, scientists can confidently incorporate this powerful building block into their synthetic strategies, accelerating the path toward novel therapeutic discoveries.

References

-

(3S,5S)-3,5-Dimethylmorpholine hydrochloride (C007B-519952) - Cenmed Enterprises. [Link]

-

3,5-DiMethylMorpholine hydrochloride [CAS: 154634-94-3] - Ivy Fine Chemicals. [Link]

-

PubChem. (3R,5R)-3,5-dimethylmorpholine | C6H13NO | CID 641499. [Link]

-

3,5-dimethylmorpholine (C6H13NO) - PubChemLite. [Link]

-

(PDF) Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3,5-Dimethyl-morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3,5-Dimethylmorpholine | 123-57-9 | AAA12357 | Biosynth [biosynth.com]

- 7. echemi.com [echemi.com]

- 8. (3R,5R)-3,5-dimethylmorpholine | C6H13NO | CID 641499 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Asymmetric Synthesis of Chiral Morpholine Derivatives

Abstract

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique physicochemical properties often confer favorable pharmacokinetic profiles, enhancing drug-like characteristics such as solubility and metabolic stability. The stereochemistry of substituents on the morpholine core is frequently a critical determinant of biological activity, making the development of robust and efficient asymmetric syntheses for chiral morpholines a paramount objective in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the core strategies for accessing enantioenriched morpholine derivatives, with a focus on catalytic asymmetric methods that offer high efficiency, atom economy, and scalability. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their specific target.

The Strategic Importance of Chirality in Morpholine-Containing Drugs

The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. For morpholine-containing pharmaceuticals, the introduction of stereocenters on the heterocyclic ring can lead to significant differences in potency, selectivity, and safety profiles between enantiomers or diastereomers. Prominent examples of drugs where the specific stereochemistry of the morpholine unit is crucial for therapeutic efficacy include the antibacterial agent Linezolid and the antiemetic Aprepitant.[][3] Consequently, the ability to selectively synthesize a single desired stereoisomer is not merely an academic exercise but a critical necessity for the development of safe and effective medicines.

The general strategies for introducing chirality into the morpholine scaffold can be broadly categorized based on when the key stereocenter is established relative to the ring-forming event.[4][5][6]

Figure 1: A conceptual workflow illustrating the three primary strategic approaches for the asymmetric synthesis of chiral morpholine derivatives.

This guide will focus primarily on catalytic asymmetric methods, which are generally more efficient and scalable than approaches relying on stoichiometric chiral auxiliaries or chiral starting materials.

Catalytic Asymmetric Hydrogenation: A Powerful Post-Cyclization Strategy

Transition-metal-catalyzed asymmetric hydrogenation represents one of the most powerful and atom-economical methods for the synthesis of chiral molecules.[4][5] This "after cyclization" approach involves the enantioselective reduction of a pre-formed dehydromorpholine substrate.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

A significant breakthrough in this area has been the development of rhodium complexes with chiral bisphosphine ligands for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[4][7] This method provides direct access to the corresponding chiral morpholines with high efficiency and excellent enantioselectivity. The choice of a chiral ligand with a large bite angle, such as SKP, has proven crucial for achieving high levels of stereocontrol.[4][8]

Figure 2: General workflow for the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.

Causality Behind Experimental Choices: The use of a cationic rhodium precursor, [Rh(cod)2]SbF6, in combination with a chiral phosphine ligand like SKP, generates a highly active and selective catalyst. The large bite angle of the SKP ligand creates a well-defined chiral pocket around the metal center, which effectively discriminates between the two enantiotopic faces of the prochiral double bond in the dehydromorpholine substrate during the hydrogenation process. This steric and electronic control is the primary determinant of the high enantioselectivities observed.

Experimental Protocol: Asymmetric Hydrogenation of a 2-Aryl-Dehydromorpholine

Materials:

-

2-Aryl-dehydromorpholine substrate (1.0 equiv)

-

[Rh(cod)2]SbF6 (0.01 equiv)

-

(R,R,R)-SKP (0.0105 equiv)

-